molecular formula C8H8ClNO3 B6314532 2-Chloro-1-methoxy-4-methyl-3-nitro-benzene CAS No. 1807173-28-9

2-Chloro-1-methoxy-4-methyl-3-nitro-benzene

Cat. No.: B6314532
CAS No.: 1807173-28-9
M. Wt: 201.61 g/mol
InChI Key: PPPVKPRYVAQYTF-UHFFFAOYSA-N
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Description

2-Chloro-1-methoxy-4-methyl-3-nitro-benzene is an organic compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is a yellow solid at room temperature and is used in various chemical and industrial applications.

Preparation Methods

The synthesis of 2-Chloro-1-methoxy-4-methyl-3-nitro-benzene typically involves nitration and chlorination reactions. One common method includes the nitration of 1-methoxy-4-methyl-benzene (anisole) followed by chlorination. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and chlorine gas or a chlorinating agent for the chlorination step .

Chemical Reactions Analysis

2-Chloro-1-methoxy-4-methyl-3-nitro-benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Common reagents for these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation .

Scientific Research Applications

2-Chloro-1-methoxy-4-methyl-3-nitro-benzene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-methoxy-4-methyl-3-nitro-benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and conditions .

Comparison with Similar Compounds

2-Chloro-1-methoxy-4-methyl-3-nitro-benzene can be compared with similar compounds such as:

    2-Chloro-1-methoxy-4-nitrobenzene: This compound lacks the methyl group present in this compound, which can affect its reactivity and applications.

    2-Chloro-1-methoxy-4-methylbenzene: This compound lacks the nitro group, making it less reactive in certain chemical reactions.

The presence of both the chloro and nitro groups in this compound makes it unique and versatile for various applications .

Properties

IUPAC Name

2-chloro-1-methoxy-4-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-5-3-4-6(13-2)7(9)8(5)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPVKPRYVAQYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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